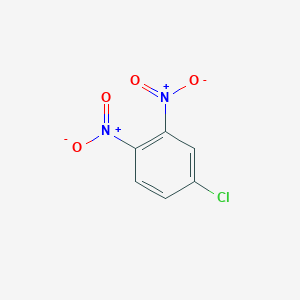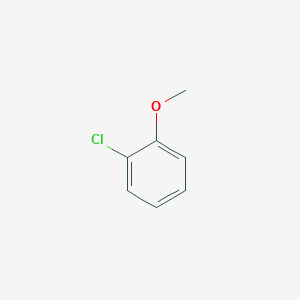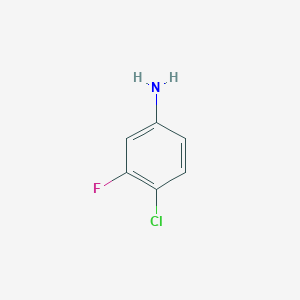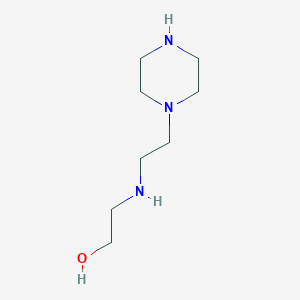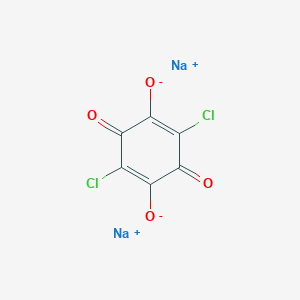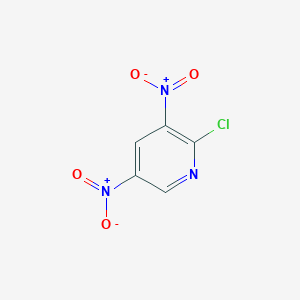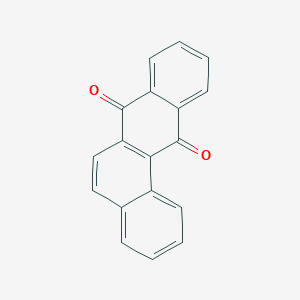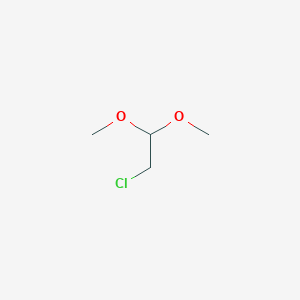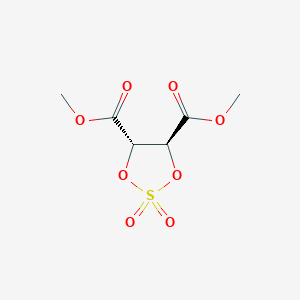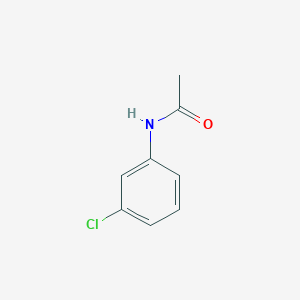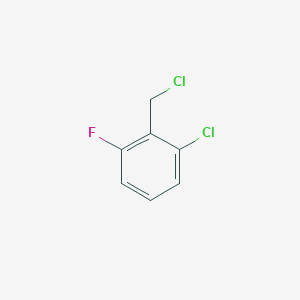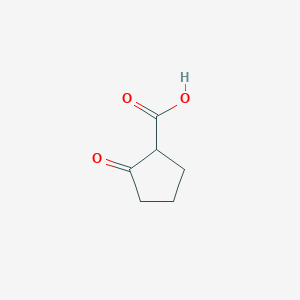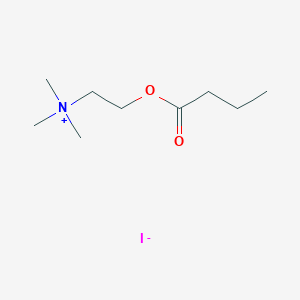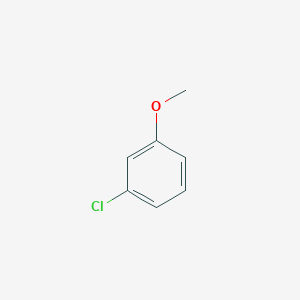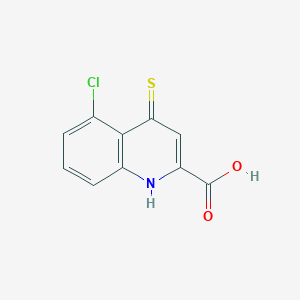
5-Chlorothiokynurenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothiokynurenic acid (5-CTKA) is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Wirkmechanismus
5-Chlorothiokynurenic acid acts as a competitive antagonist of the glycine site of the NMDA receptor, which is an ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the glycine site, 5-Chlorothiokynurenic acid inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the cell, which can lead to a decrease in neuronal excitability and neurotransmitter release.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Chlorothiokynurenic acid are complex and depend on the specific experimental conditions and the target tissue or cell type. In general, 5-Chlorothiokynurenic acid has been shown to inhibit NMDA receptor-mediated synaptic transmission, reduce neuronal excitability, and modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chlorothiokynurenic acid in lab experiments is its high selectivity and potency for the glycine site of the NMDA receptor, which allows for precise manipulation of NMDA receptor function. However, the use of 5-Chlorothiokynurenic acid also has some limitations, including potential off-target effects, low solubility, and toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-Chlorothiokynurenic acid and the NMDA receptor. One area of interest is the development of more selective and potent NMDA receptor antagonists for therapeutic use in neurological disorders. Another area of research is the investigation of the role of the NMDA receptor in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration. Finally, the development of new experimental techniques and approaches, such as optogenetics and chemogenetics, may provide new insights into the complex mechanisms of NMDA receptor function and regulation.
Synthesemethoden
The synthesis of 5-Chlorothiokynurenic acid involves the reaction of 5-chloroanthranilic acid with thiosemicarbazide in the presence of a catalyst. The product is then purified using column chromatography, yielding a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
5-Chlorothiokynurenic acid has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
136036-87-8 |
|---|---|
Produktname |
5-Chlorothiokynurenic acid |
Molekularformel |
C10H6ClNO2S |
Molekulargewicht |
239.68 g/mol |
IUPAC-Name |
5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14) |
InChI-Schlüssel |
BMBZHFGIBHDMCV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Andere CAS-Nummern |
136036-87-8 |
Synonyme |
5-chloro-thiokynurenate 5-chlorothiokynurenic acid 5-Cl-Thio-Kyna |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



